N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Description
N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide (compound 3a) is a chiral sulfonamide featuring a furan moiety and a stereogenic center at the C1 position of the ethyl group. This compound is notable for its role in vanadium-catalyzed aza-Achmatowicz rearrangement reactions, yielding cis-6-hydroxy-2-methyl-1-tosyl-1,6-dihydropyridin-3(2H)-one (4a) with 76% efficiency and exclusive cis-stereoselectivity, as confirmed by NMR spectroscopy . Its structural uniqueness lies in the combination of a sulfonamide group, a furan heterocycle, and stereochemical control, making it a valuable intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3/t11-/m0/s1 |
InChI Key |
CJZKCAOONBGODS-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1S)-1-(furan-2-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The furan ring and ethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic or Heterocyclic Moieties
N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t)
- Structure : Contains an allyloxy-propynyl group on the phenyl ring.
- Physical Properties : Melting point = 81–82°C; IR peaks at 3257 (N–H), 2151 (C≡C), and 666 cm⁻¹ (S=O) .
- Synthesis : Prepared via general Procedure A without column purification.
- Comparison : The allyloxy-propynyl group introduces alkyne reactivity, contrasting with the furan’s electron-rich aromaticity in 3a .
4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u)
- Structure : Features a trimethylsilanylethynyl group.
- Physical Properties : Melting point = 79–80°C; IR absorption at 2151 cm⁻¹ (C≡C–Si) .
- Comparison : The silicon-protected alkyne enhances stability for further functionalization, unlike the furan in 3a , which participates directly in cyclization reactions.
N-(1-(2-bromophenyl)-2-(2-nitrophenyl)ethyl)-4-methylbenzenesulfonamide
- Application: Adsorbs on silver nanoparticles for surface-enhanced Raman spectroscopy (SERS) due to bromo and nitro groups enhancing polarizability .
- Comparison : The electron-withdrawing nitro and bromo substituents enable spectroscopic applications, whereas 3a ’s furan is tailored for rearrangement reactions.
Heterocyclic Core Modifications
N-(5-acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide
- Structure : Thiazole ring replaces the furan in 3a .
- Reactivity : Serves as a building block for 1,3,4-thiadiazoles via hydrazinecarbodithioate condensation .
- Comparison : Thiazole’s sulfur atom increases electronegativity, altering electronic properties compared to furan’s oxygen-based aromaticity.
N-[(2S)-1-[2-[(5-Bromofuran-2-yl)methylidene]hydrazinyl]-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide (24)
Stereochemical and Functional Group Variations
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Structure : C2-symmetric tetrahydropentalene ligand with naphthalene and methoxyphenyl groups.
- Stereochemistry : 99% enantiomeric excess; [α]D²⁰ = +2.5 (CHCl₃) .
- Comparison : The bulky naphthalene group and methoxy substituent enhance chiral induction in catalysis, unlike 3a ’s simpler ethyl-furan motif.
(R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide
Physicochemical and Spectral Data Comparison
Biological Activity
N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide is a sulfonamide compound notable for its unique structural features, including a furan ring and a sulfonamide moiety. This compound has garnered attention in pharmaceutical development due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structure and Composition
The molecular formula of this compound is C13H15NO3S, with a molecular weight of approximately 265.33 g/mol. The presence of the furan ring contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 265.33 g/mol |
| CAS Number | 134452-27-0 |
| LogP | 4.09920 |
| PSA (Polar Surface Area) | 67.69 Ų |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by mimicking natural substrates, thereby disrupting essential biochemical pathways.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of the compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that suggest further exploration into its use as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. By mimicking the structure of p-aminobenzoic acid (PABA), it interferes with folic acid synthesis, which is crucial for bacterial growth.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(1S)-1-(furan-2-yl)ethyl]benzenesulfonamide | Lacks methyl group on the benzene ring | Simpler structure may affect biological activity |
| N-[4-Methylphenyl]sulfonamide | Contains only a phenyl group instead of furan | Less complex; may have different reactivity |
| N-(Furan-3-ylmethyl)-4-nitrobenzenesulfonamide | Contains a nitro group instead of methyl | Potentially different pharmacological properties |
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide?
The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and the (S)-configured amine derivative. Key steps include:
- Reacting 4-methylbenzenesulfonyl chloride with (1S)-1-(furan-2-yl)ethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., aqueous Na₂CO₃) .
- Purification via recrystallization (e.g., methanol) to isolate enantiomerically pure product.
- Validation using H/C NMR and chiral HPLC to confirm stereochemical integrity .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Chiral HPLC : To verify enantiopurity and detect racemization during synthesis .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intermolecular N–H⋯O interactions in crystal packing) .
- NMR spectroscopy : H/C NMR identifies functional groups (e.g., furan protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 5.8–6.2 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]+ ion) .
Advanced Research Questions
Q. How does stereochemistry at the (1S)-ethyl-furan moiety influence biological activity?
The (S)-configuration enhances selectivity for biological targets like TRPM8 ion channels. For example:
- Molecular docking studies reveal that the (S)-enantiomer forms stronger hydrogen bonds with TRPM8 residues (e.g., Tyr745, Gln785) compared to the (R)-form .
- Method : Perform enantioselective synthesis paired with in vitro electrophysiology assays (e.g., patch-clamp) to quantify channel inhibition .
Q. How can structural disorder in crystallographic data be resolved for this compound?
- Multi-conformational modeling : Refine disordered regions (e.g., furan or ethyl groups) using software like SHELXL, assigning partial occupancies (e.g., 0.592:0.408 ratio) .
- Low-temperature crystallography : Reduces thermal motion artifacts, improving electron density maps .
Q. What strategies address contradictions in spectroscopic data during structure elucidation?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., furan vs. aromatic protons) and confirms spatial proximity of substituents .
- Dynamic NMR : Detects conformational exchange in flexible regions (e.g., ethyl-furan rotation) by variable-temperature studies .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Functional group modifications : Replace the 4-methyl group with electron-withdrawing (e.g., –CN) or donating (e.g., –OCH₃) substituents to modulate sulfonamide acidity and binding .
- Bioisosteric replacement : Substitute the furan ring with thiophene or oxazole to assess heterocycle effects on solubility and target affinity .
- Key assays : TRPM8 inhibition (calcium flux assays), metabolic stability (microsomal assays), and solubility (HPLC-UV) .
Q. What challenges arise in optimizing synthetic yield, and how can they be mitigated?
- Racemization : Use mild reaction conditions (e.g., low temperature, non-polar solvents) to preserve stereochemistry during sulfonamide formation .
- Byproduct formation : Monitor intermediates via TLC and employ scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride .
Q. How to investigate binding kinetics with biological targets like TRPM8?
- Surface plasmon resonance (SPR) : Measures real-time binding affinity (K) and kinetics (k/k) using immobilized TRPM8 extracellular domains .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
